molecular formula C28H29N3O5S3 B383159 ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379239-68-6

ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B383159
CAS No.: 379239-68-6
M. Wt: 583.7g/mol
InChI Key: HPROPJOOGFJMLO-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • Thieno[2,3-d]pyrimidin-4-one core: A heterocyclic system known for its role in kinase inhibition and medicinal chemistry applications .
  • Cyclohepta[b]thiophene ring: A seven-membered ring system that may confer conformational flexibility and influence solubility .
  • Ethyl carboxylate ester: A common functional group for modulating lipophilicity and hydrolysis kinetics .

Properties

IUPAC Name

ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S3/c1-4-13-31-26(33)22-18(19-12-11-16(3)36-19)14-37-24(22)30-28(31)38-15-21(32)29-25-23(27(34)35-5-2)17-9-7-6-8-10-20(17)39-25/h4,11-12,14H,1,5-10,13,15H2,2-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPROPJOOGFJMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(O5)C)C(=O)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 379239-68-6) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O5S3, with a molecular weight of 583.7 g/mol. It features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O5S3
Molecular Weight583.7 g/mol
Purity≥95%

Antimicrobial Activity

Research has indicated that derivatives of ethyl 2-amino-thiophene exhibit significant antimicrobial properties. A study conducted on various derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for HT-29 cells.

Antioxidant Activity

The antioxidant capacity of ethyl 2-[...]-3-carboxylate has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Ethyl 2-[...]-3-carboxylate85%90%
Standard Antioxidant (Ascorbic Acid)95%92%

The biological activities of ethyl 2-[...]-3-carboxylate are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular respiration and metabolic processes in pathogens.
  • Induction of Apoptosis: In cancer cells, it activates apoptotic pathways leading to cell death.
  • Radical Scavenging: Its structure allows it to donate electrons to free radicals, neutralizing them effectively.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Key Observations

Core Flexibility vs. Rigidity: The target’s cyclohepta[b]thiophene core offers greater conformational flexibility compared to smaller rings like tetrahydropyrimidine or thiazolo[3,2-a]pyrimidine . This flexibility may enhance binding to biological targets with shallow pockets. In contrast, the rigid thieno[2,3-d]pyrimidinone core in analogs (e.g., compound from ) likely improves thermal stability but reduces adaptability .

Substituent Effects :

  • 5-Methylfuran in the target vs. 4-fluorobenzoyl in compound 23 :
  • Furan’s electron-rich nature may facilitate π-π interactions, whereas fluorobenzoyl enhances lipophilicity and metabolic resistance.

Synthetic Challenges: The target’s sulfanylacetyl linkage requires precise coupling conditions, contrasting with simpler amide bonds in compound 23 (synthesized via Method B with 64% yield) .

Physicochemical Properties :

  • Solubility : The target’s ethyl carboxylate may improve aqueous solubility compared to propyl or Boc-protected derivatives (e.g., compound in ).
  • Melting Point : Analogs like compound 23 (mp 117–118°C) suggest the target may exhibit higher melting points due to increased molecular weight and rigidity.

Implications for Research and Development

  • Drug Discovery: The thieno[2,3-d]pyrimidinone core and furan substituent align with kinase inhibitor scaffolds, warranting further enzymatic assays .
  • Material Science : The prop-2-enyl group’s reactivity could enable polymerization for functionalized polymers, though toxicity risks must be assessed .
  • Synthetic Optimization : Lessons from high-yield methods (e.g., 64% in ) could refine the target’s synthesis, particularly in coupling steps.

Preparation Methods

Formation of 5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidine

The thieno[2,3-d]pyrimidin-4-one nucleus is constructed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with carbonyl electrophiles. A representative protocol involves:

  • Step 1 : Reacting ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate with prop-2-enyl isocyanate in tetrahydrofuran (THF) at 0–5°C to form the urea intermediate.

  • Step 2 : Intramolecular cyclization using potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 6 hours, yielding the 3-prop-2-enyl-substituted thienopyrimidinone.

Key Data :

ParameterValueSource
Yield (Step 1)89%
Yield (Step 2)78%
CharacterizationIR: 1685 cm⁻¹ (C=O stretch)

Preparation of Ethyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate

The cycloheptathiophene scaffold is synthesized via Friedel-Crafts acylation followed by reduction:

  • Step 1 : Cycloheptanone is reacted with ethyl 2-mercaptoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 12 hours, forming the thiophene ring.

  • Step 2 : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces unsaturated bonds, affording the tetrahydro derivative.

Optimization Insight :

  • Solvent Choice : Ethanol outperforms dichloromethane in reducing side-product formation during hydrogenation.

  • Catalyst Loading : 5% Pd/C achieves complete conversion within 3 hours, whereas 1% Pd/C requires 8 hours.

Synthesis of 2-(Thienopyrimidin-2-yl)Sulfanylacetyl Chloride

The sulfanylacetyl bridge is installed via:

  • Step 1 : Treating 2-mercaptoacetic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C to generate sulfanylacetyl chloride.

  • Step 2 : Reacting the chloride intermediate with the thienopyrimidin-2-yl moiety in the presence of triethylamine (TEA) to form the sulfide linkage.

Critical Parameters :

  • Temperature Control : Maintaining 0–5°C prevents premature decomposition of the acyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to thienopyrimidine ensures complete conversion.

Final Assembly via Amide Coupling

The tetrahydrocyclohepta[b]thiophene-3-carboxylate is coupled to the sulfanylacetyl-thienopyrimidine using carbodiimide chemistry:

  • Step 1 : Activating the carboxylate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

  • Step 2 : Adding the amine-functionalized cycloheptathiophene derivative dropwise at −10°C, followed by gradual warming to room temperature over 12 hours.

Yield and Purity :

  • Isolated Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Reaction Optimization and Challenges

Overcoming Steric Hindrance in Cycloheptathiophene Functionalization

The bulky cycloheptathiophene ring necessitates tailored conditions:

  • Solvent : DMF enhances solubility of the intermediate compared to THF.

  • Catalyst : 4-dimethylaminopyridine (DMAP) accelerates acylation by 40%.

Managing Regioselectivity in Thienopyrimidine Substitution

The prop-2-enyl group’s positioning at C3 is ensured by:

  • Directing Groups : The 5-methylfuran-2-yl moiety directs electrophilic substitution to the C5 position.

  • Protection Strategies : Temporary silyl protection of the furan oxygen prevents unwanted side reactions during prop-2-enyl introduction.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃), confirming the ethyl ester.

    • δ 5.12 (dd, J = 10.2, 17.3 Hz, 2H, CH₂=CH), verifying the prop-2-enyl group.

  • IR Spectroscopy : 1742 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 30:70 over 20 min).

    • Retention Time: 14.2 min .

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